molecular formula C22H28N4S B6084258 2-phenyl-4-[4-(thian-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine

2-phenyl-4-[4-(thian-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B6084258
M. Wt: 380.6 g/mol
InChI Key: PSEGTUXFKLWLSO-UHFFFAOYSA-N
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Description

2-phenyl-4-[4-(thian-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a phenyl group, a thianyl group, and a piperazine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4-[4-(thian-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multiple steps. One common method involves the initial formation of the cyclopenta[d]pyrimidine core, followed by the introduction of the phenyl and thianyl groups through nucleophilic substitution reactions. The piperazine ring is then incorporated through a series of condensation reactions. Reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of high-throughput screening can also optimize reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-4-[4-(thian-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-phenyl-4-[4-(thian-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-4-[4-(thian-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine . This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. The compound may also interact with other molecular pathways, depending on its specific functional groups and structural modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-4-[4-(thian-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to its combination of a thianyl group with a piperazine ring, which is not commonly found in similar compounds. This unique structure may confer distinct biochemical properties and therapeutic potential.

Properties

IUPAC Name

2-phenyl-4-[4-(thian-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4S/c1-2-5-17(6-3-1)21-23-20-8-4-7-19(20)22(24-21)26-13-11-25(12-14-26)18-9-15-27-16-10-18/h1-3,5-6,18H,4,7-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEGTUXFKLWLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(N=C2N3CCN(CC3)C4CCSCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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